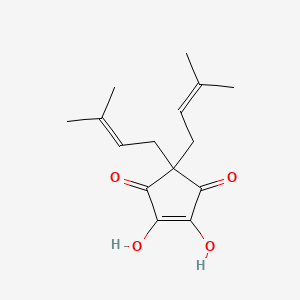

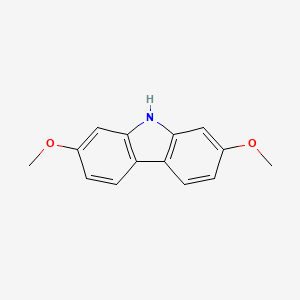

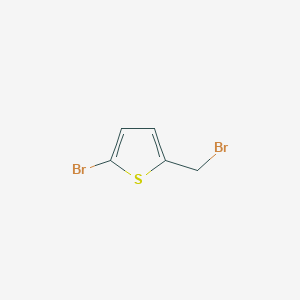

![molecular formula C6H11NO B1590367 8-氧杂-3-氮杂双环[3.2.1]辛烷 CAS No. 280-13-7](/img/structure/B1590367.png)

8-氧杂-3-氮杂双环[3.2.1]辛烷

描述

8-Oxa-3-azabicyclo[3.2.1]octane is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis

The molecular formula of 8-Oxa-3-azabicyclo[3.2.1]octane is C6H11NO. Its average mass is 113.158 Da and its monoisotopic mass is 113.084061 Da .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical and Chemical Properties Analysis

8-Oxa-3-azabicyclo[3.2.1]octane has a density of 1.0±0.1 g/cm3, a boiling point of 176.6±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 58.6±9.8 °C . Its index of refraction is 1.470 and its molar refractivity is 30.7±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学研究应用

Tropane 生物碱的合成

8-氮杂双环[3.2.1]辛烷骨架是Tropane 生物碱家族的核心结构 。这些生物碱具有广泛的生物活性,因此对该骨架的立体选择性构建成为一个重要的研究领域。为此合成开发的方法对于创造具有潜在药理学和药物发现应用的化合物至关重要。

有机合成中间体

8-氧杂-3-氮杂双环[3.2.1]辛烷盐酸盐是有机合成中重要的原料和中间体 。它在合成复杂有机分子中的作用对于推进药物、农药和染料生产中至关重要的化学反应至关重要。

制药应用

在制药领域,该化合物被用作合成各种药物的中间体。 其独特的结构允许创造新型治疗剂,特别是在中枢神经系统兴奋剂和局部麻醉剂的开发中 。

农药研究

该化合物的用途扩展到农药行业,它被用于合成杀虫剂和除草剂。 将其整合到新的农药化合物中可以导致更有效、更安全的农用产品 。

染料领域

作为一种用途广泛的中间体,8-氧杂-3-氮杂双环[3.2.1]辛烷也用于染料行业。 它有助于合成复杂的染料和颜料,从而增强了纺织品和其他材料可用的颜色种类和质量 。

药物发现与开发

8-氧杂-3-氮杂双环[3.2.1]辛烷独特的双环结构使其成为药物发现中宝贵的骨架。 它被用作几个全合成的关键合成中间体,并且它存在于候选药物中可以影响其药代动力学和药效学特性 。

作用机制

Target of Action

Similar compounds with azabicyclo structures have been known to interact with various receptors, such as κ-opioid receptors .

Mode of Action

It’s known that the compound’s bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .

Biochemical Pathways

Similar compounds have been used in the synthesis of bioactive molecules .

Result of Action

Similar compounds have shown cytotoxic activity on different tumor cell lines .

Action Environment

It’s known that the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

未来方向

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a lot of potential for future research in this area.

属性

IUPAC Name |

8-oxa-3-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOPWPIOIMBTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476933 | |

| Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280-13-7 | |

| Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

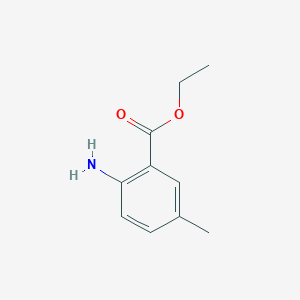

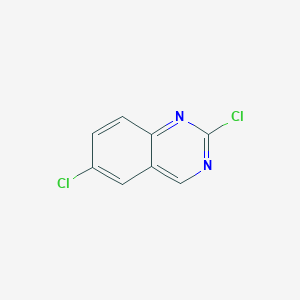

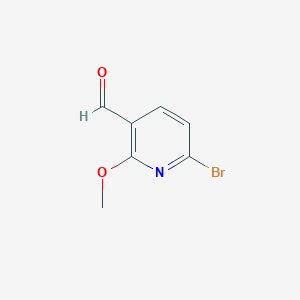

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)

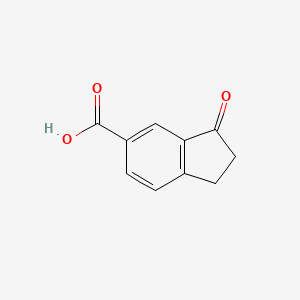

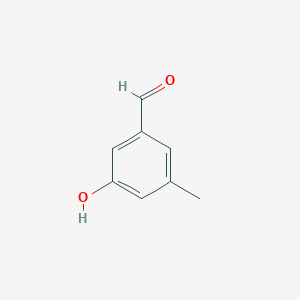

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)